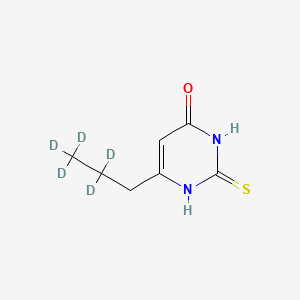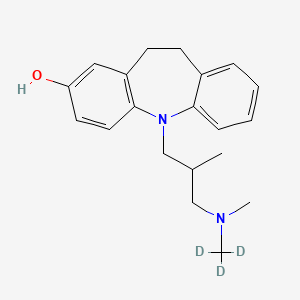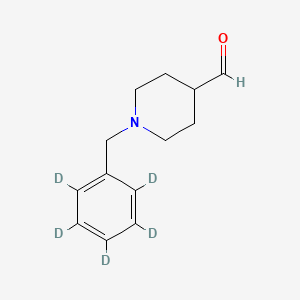
1-(Benzyl-d5)-4-piperidine-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Donepezil Hydrochloride
1-Benzylpiperidine-4-carboxaldehyde, a closely related compound, plays a crucial role in the synthesis of Donepezil hydrochloride, a therapeutic agent used in treating Alzheimer's disease. This synthesis process involves steps such as N-benzylation, reduction, and Swern oxidation, showcasing the compound's utility in complex chemical transformations leading to clinically relevant drugs (H. Bing, 2005).
Radiopharmaceutical Development
The compound has been utilized in the synthesis of [14C]SCH 351125, a potent CCR5 receptor antagonist with potential applications in HIV treatment. This illustrates its application in the development of radiolabeled compounds for pharmacokinetic studies, highlighting its contribution to advancing research in therapeutic agents for infectious diseases (S. Ren et al., 2007).
Development of Neuroleptic Agents
Research has also focused on its use in synthesizing neuroleptic agents, which are critical for studying brain disorders and developing treatments for conditions like schizophrenia. For example, its derivative was used in the preparation of a neuroleptic agent intended for metabolic studies, underscoring its relevance in neuroscience research (I. Nakatsuka et al., 1981).
Chemical Structure Analysis
Beyond its applications in drug synthesis, research involving 1-(Benzyl-d5)-4-piperidine-carboxaldehyde and its derivatives extends to structural and theoretical studies. For instance, the crystal structure and DFT studies of a related compound have been carried out to understand its chemical properties better, contributing to the broader knowledge of chemical reaction mechanisms and molecular design (N. Kumar et al., 2020).
Propiedades
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyl-d5)-4-piperidine-carboxaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


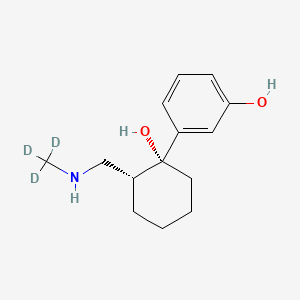
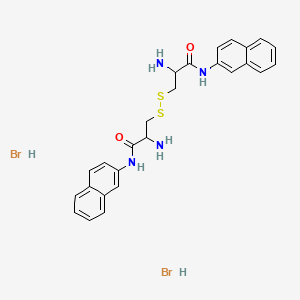


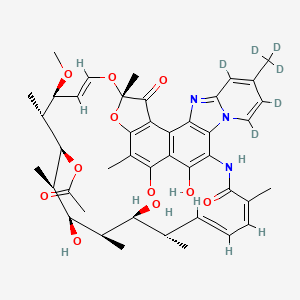

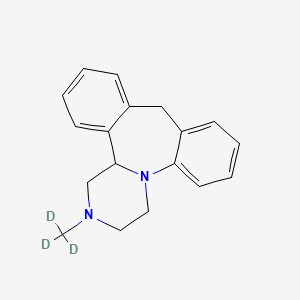
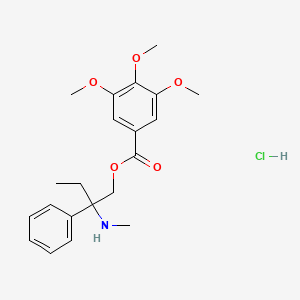
![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)
![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)
